Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-

Vue d'ensemble

Description

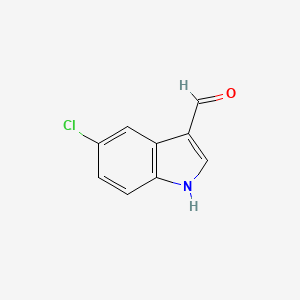

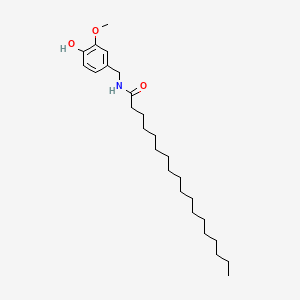

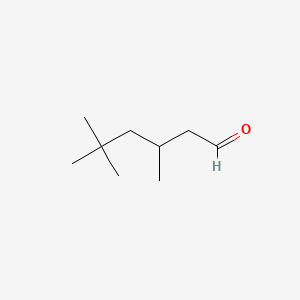

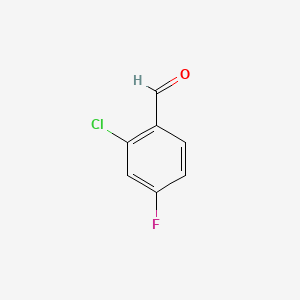

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, also known as N-Vanillyloctadecanamide, is an organic compound with the molecular formula C26H45NO3 . It has a molecular weight of 419.64000 .

Molecular Structure Analysis

The molecular structure of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, consists of a long carbon chain (octadecanamide) attached to a methoxyphenyl group via a methyl bridge . The InChI representation of the molecule isInChI=1S/C26H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h19-21,28H,3-18,22H2,1-2H3,(H,27,29) . Physical And Chemical Properties Analysis

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, appears as a white powder . It has a density of 0.973 g/cm3 . The melting point is 94.5-95 °C , and the boiling point is predicted to be 586.1°C at 760 mmHg . The compound has a refractive index of 1.499 .Applications De Recherche Scientifique

Application 1: Nonlinear Optical Materials

- Results : The studies have shown that the compound exhibits significant third-order nonlinearities, making it suitable for device applications in signal processing .

Application 2: Organic Co-crystals

- Results : The co-crystals show promising characteristics for electronic applications due to their structural stability and electronic properties .

Application 3: Pharmaceutical Synthesis

- Results : The synthesis approaches have led to the development of compounds with significant pharmaceutical potential .

Application 4: Catalysis

- Results : The use of this compound as a catalyst has shown improved efficiency and yield in chemical processes .

Application 5: Analytical Reagents

- Results : As an analytical reagent, it has provided accurate and reliable measurements in various chemical analyses .

Application 6: Industrial Dyes

- Results : The derivatives have been effective in producing a range of colors with good fastness properties for industrial applications .

Application 7: Synthesis of Heterocycles

- Results : The synthesis has led to a variety of heterocyclic compounds with potential pharmaceutical applications .

Application 8: Nonlinear Optical Applications

- Results : The modified materials exhibit improved nonlinear optical responses, suitable for advanced photonic applications .

Application 9: Anti-inflammatory and Analgesic Activities

- Results : Some derivatives have shown high efficacy in reducing inflammation and pain in preclinical studies .

Application 10: Green Chemistry

- Results : The reaction has been shown to produce vanillin from 4-hydroxy-3-methoxybenzyl alcohol in excellent yield, demonstrating the compound’s potential for industrial application .

Application 11: Synthesis of Quinolones

- Results : The synthesized quinolones have shown unique biological activities, making them valuable in drug research and development .

Application 12: Nonlinear Optical Applications in Electronics

Safety And Hazards

Propriétés

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h19-21,28H,3-18,22H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFFPOWNFONUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207204 | |

| Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |

CAS RN |

58493-50-8 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)

![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)

![2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1630655.png)